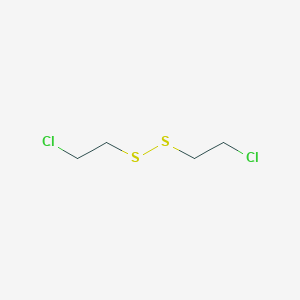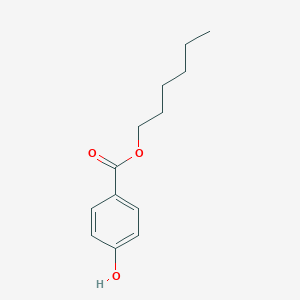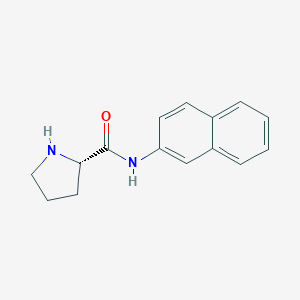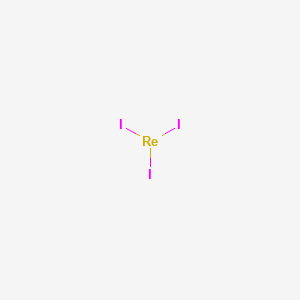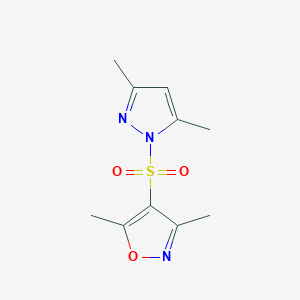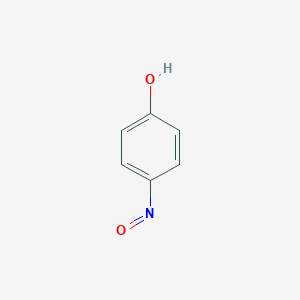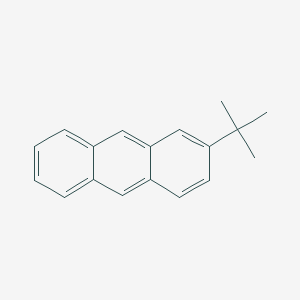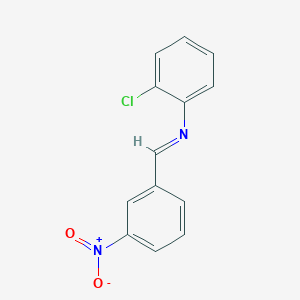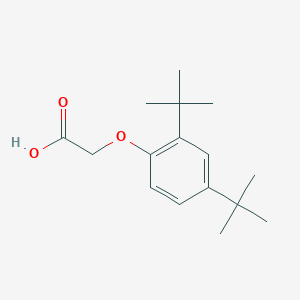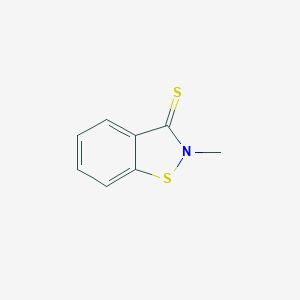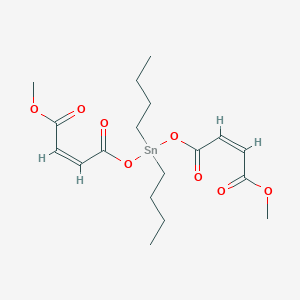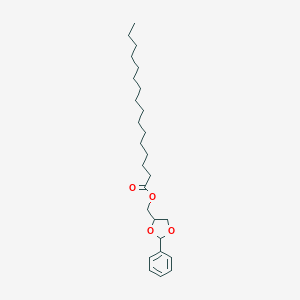
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, also known as PDMP, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. PDMP is a member of the dioxolane family of compounds and is a derivative of palmitic acid.
科学研究应用
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and lysosomal storage disorders. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to inhibit the activity of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. Inhibition of this enzyme leads to the accumulation of glycosphingolipids, which has been linked to various diseases.
作用机制
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate inhibits the activity of glucosylceramide synthase by binding to the enzyme's active site. This inhibition leads to the accumulation of glycosphingolipids, which can have various effects on cells. The accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest.
生化和生理效应
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to have various biochemical and physiological effects on cells. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate-induced accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has also been shown to induce the expression of various genes involved in cell death and survival pathways.
实验室实验的优点和局限性
One advantage of using (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate in lab experiments is its ability to selectively inhibit the activity of glucosylceramide synthase. This selectivity allows researchers to study the effects of glycosphingolipid accumulation on cells without affecting other cellular processes. However, (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
未来方向
There are several future directions for research on (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate. One direction is to study the effects of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate on lysosomal storage disorders, which are characterized by the accumulation of glycosphingolipids in lysosomes. Another direction is to investigate the potential use of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate as a therapeutic agent in cancer and diabetes. Furthermore, the development of more stable and soluble derivatives of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate could enhance its use in scientific research.
合成方法
The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate involves the reaction of palmitic acid with 2-phenyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The reaction produces (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, which is then purified using various techniques such as column chromatography and recrystallization. The purity of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate is essential for its use in scientific research.
属性
CAS 编号 |
18418-22-9 |
|---|---|
产品名称 |
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate |
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC 名称 |
(2-phenyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)28-21-24-22-29-26(30-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
InChI 键 |
DDQKVLKHPDPJDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
同义词 |
Palmitic acid (2-phenyl-1,3-dioxolan-4-yl)methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



